Imazamox Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDEAVBSGKUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Imazamox Methyl Ester
Chemical Structure and Formula
Imazamox (B1671737) methyl ester is chemically identified as methyl 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylate. cymitquimica.comnih.gov Its molecular formula is C₁₆H₂₁N₃O₄. cymitquimica.comnih.gov The structure consists of a pyridinecarboxylic acid backbone with an imidazolinone ring and a methoxymethyl group attached.
Physicochemical Properties
The physical and chemical properties of a compound are crucial in determining its application and environmental behavior. The following table summarizes key physicochemical data for Imazamox Methyl Ester.
| Property | Value |
| Molecular Weight | 319.36 g/mol cymitquimica.comnih.gov |
| Physical State | Off-white to pale yellow solid cymitquimica.comchemicalbook.com |
| Melting Point | 100-103°C chemicalbook.com |
| Solubility | Slightly soluble in DMSO and Methanol chemicalbook.com |
| CAS Number | 114526-46-4 chemicalbook.com |
Synthesis of Imazamox Methyl Ester
The synthesis of imazamox (B1671737), and by extension its esters, typically involves the reaction of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide. google.com This reaction is generally carried out in the presence of a base like sodium or potassium tert-butoxide in a solvent such as toluene (B28343) or xylene. google.com The resulting salt is then acidified to yield the final product. While specific industrial synthesis methods for the methyl ester are proprietary, this general pathway for the parent acid provides a foundational understanding of its production.
Mechanism of Action and Selectivity
Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of imazamox (B1671737) and its derivatives is due to the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). adama.comresearchgate.netusda.gov This enzyme is vital for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. mass.govfao.orgnih.gov By blocking ALS, the herbicide prevents the production of these essential amino acids, leading to a halt in protein synthesis and cell division, which ultimately results in the death of susceptible plants. adama.com This mode of action is specific to an enzyme pathway that does not exist in animals, contributing to the low toxicity of these herbicides to non-target animal species. mass.govnih.gov
Basis of Selectivity in Tolerant Crops
The selectivity of imazamox-based herbicides is a key aspect of their utility in modern agriculture. This selectivity is primarily achieved through the development of herbicide-tolerant crop varieties. researchgate.netnewprairiepress.org These crops, often developed through mutation breeding or genetic engineering, possess a modified ALS enzyme that is not inhibited by the herbicide. researchgate.net This allows for the application of the herbicide to control weeds within the growing crop without causing significant harm to the crop itself. The Clearfield® system is a well-known example of this technology, which pairs imidazolinone-resistant sunflower hybrids with imazamox herbicides. researchgate.net
Environmental Fate and Behavior
Degradation Pathways in Soil and Water
The environmental persistence and degradation of imazamox (B1671737) are influenced by both biotic and abiotic factors. informahealthcare.com In soil, imazamox degrades primarily through microbial action. mass.gov The half-life of imazamox in soil can vary significantly depending on soil type and conditions, ranging from a few days to over 100 days. researchgate.net Degradation is generally faster in neutral soils compared to acidic soils. researchgate.net
In aquatic environments, photolysis (degradation by sunlight) is a major pathway for imazamox breakdown. researchgate.netwa.gov The half-life of imazamox in water can be as short as a few hours under direct sunlight. researchgate.net However, in the absence of light and under anaerobic (oxygen-deficient) conditions, imazamox is much more stable and can persist for longer periods. wa.govepa.gov
Factors Influencing Persistence
Several factors influence the persistence of imazamox in the environment:
Soil pH: Degradation rates are generally higher in neutral to alkaline soils. researchgate.net
Sunlight: Photodegradation is a rapid process in water exposed to sunlight. researchgate.net
Microbial Activity: Soil microorganisms play a crucial role in the breakdown of the herbicide. mass.gov
Water Clarity and Depth: In aquatic systems, the penetration of sunlight, and therefore the rate of photolysis, is affected by water clarity and depth. wa.gov
Q & A
Q. What are the optimal experimental conditions for synthesizing Imazamox Methyl Ester via transesterification?
The synthesis of methyl esters like this compound can be optimized using the Taguchi experimental design , which systematically evaluates critical parameters. Key factors include:
- Catalyst type and concentration : Alkaline catalysts (e.g., KOH, NaOH) at 1.5 wt% yield higher efficiency due to faster reaction kinetics .
- Reaction temperature : 60°C balances energy use and reaction rate .
- Molar ratio of alcohol to oil : A 1:6 ratio minimizes excess alcohol while driving the reaction equilibrium toward ester formation . Methodological steps include orthogonal array design (e.g., L9 arrays) and signal-to-noise (S/N) ratio analysis to prioritize influential parameters.
Q. Which analytical methods are recommended for quantifying this compound in environmental or synthetic samples?
- Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detects trace residues and validates purity. For example, fatty acid methyl ester (FAME) content in biodiesel studies uses GC with flame ionization detection .
- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, such as ester carbonyl peaks (~1740 cm⁻¹), to confirm synthesis success .
Q. How should researchers design experiments to assess the herbicidal efficacy of this compound under varying agricultural conditions?
- Field trials : Use randomized block designs to compare hybrid crop responses (e.g., sunflower hybrids) to this compound across soil types and climatic conditions. Variables include soil pH, organic matter, and application timing .
- Dose-response studies : Test multiple concentrations (e.g., 0.5–2.0 kg/ha) to establish effective weed control thresholds while monitoring crop tolerance .
Advanced Research Questions
Q. How can researchers address discrepancies in reported herbicidal efficacy of this compound across different soil types?
- Multivariate analysis : Use ANOVA to isolate soil properties (e.g., clay content, microbial activity) influencing herbicide adsorption and degradation. For instance, alkaline soils may reduce efficacy due to hydrolysis .
- Longitudinal monitoring : Track herbicide persistence and metabolite formation (e.g., imazamox acid) in groundwater using LC-MS/MS, as demonstrated in studies detecting 0.44% Imazamox residues in aquifers .
Q. What advanced statistical methods are suitable for optimizing this compound synthesis parameters?
- Response Surface Methodology (RSM) : Combines Taguchi design with central composite rotatable designs to model interactions between parameters (e.g., catalyst concentration × temperature) .
- Artificial Neural Networks (ANNs) : Predict optimal synthesis conditions by training models on historical data, reducing experimental iterations .
Q. What experimental approaches are needed to elucidate the metabolic pathways of this compound in non-target organisms?
- Isotopic labeling : Use ¹⁴C-labeled this compound to trace metabolic breakdown in soil microbes or aquatic organisms via autoradiography .
- Enzyme assays : Characterize esterase activity in non-target species (e.g., fish liver microsomes) to identify hydrolysis pathways .
Contradiction Resolution & Data Validation
Q. How can conflicting data on this compound’s environmental persistence be reconciled?
- Meta-analysis : Pool data from multiple studies (e.g., field trials vs. lab simulations) and apply weighted regression to account for variables like temperature and microbial diversity .
- Standardized protocols : Adopt OECD guidelines for soil half-life studies to reduce variability in experimental conditions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
